molecular formula C16H13NO2 B12330526 methyl 3-(1H-indol-2-yl)benzoate

methyl 3-(1H-indol-2-yl)benzoate

Cat. No.: B12330526
M. Wt: 251.28 g/mol
InChI Key: KYRGKTWKSJGGGT-UHFFFAOYSA-N
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Description

Methyl 3-(1H-indol-2-yl)benzoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological and pharmacological properties. This compound features a benzoate ester linked to an indole moiety, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-indol-2-yl)benzoate typically involves the condensation of indole derivatives with benzoic acid or its derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . Another approach involves the use of polyphosphoric acid-mediated condensation of 3-(2-nitrovinyl)-1H-indoles with phenols .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can also be employed to synthesize this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-indol-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxindoles, aminoindoles, and various substituted indole derivatives .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 3-(1H-indol-2-yl)benzoate

InChI

InChI=1S/C16H13NO2/c1-19-16(18)13-7-4-6-11(9-13)15-10-12-5-2-3-8-14(12)17-15/h2-10,17H,1H3

InChI Key

KYRGKTWKSJGGGT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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